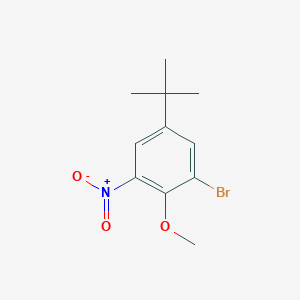![molecular formula C13H8F2INO4S B8492739 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a sulfonylamino group attached to a difluorobenzene ring and an iodine atom attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Aplicaciones Científicas De Investigación
2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid involves its interaction with specific molecular targets. For example, it can form complexes with enzymes, such as carbonic anhydrase, and inhibit their activity . The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonamides, such as 2,6-Difluorobenzenesulfonamide and 2,6-Difluorobenzenesulfonyl chloride .
Uniqueness
What sets 2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both a sulfonylamino group and an iodine atom provides versatility in synthetic chemistry and potential for diverse biological activities.
Propiedades
Fórmula molecular |
C13H8F2INO4S |
|---|---|
Peso molecular |
439.17 g/mol |
Nombre IUPAC |
2-[(2,6-difluorophenyl)sulfonylamino]-4-iodobenzoic acid |
InChI |
InChI=1S/C13H8F2INO4S/c14-9-2-1-3-10(15)12(9)22(20,21)17-11-6-7(16)4-5-8(11)13(18)19/h1-6,17H,(H,18,19) |
Clave InChI |
VFEZKQLFTVVFMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)I)C(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














